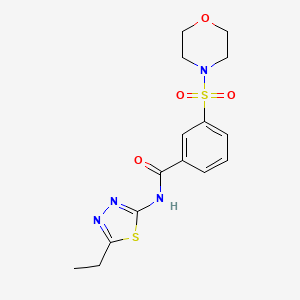

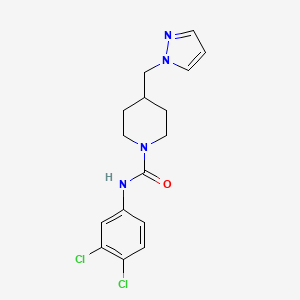

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

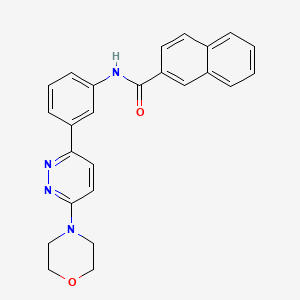

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain nitrogen and sulfur atoms in a five-membered ring . They are known for their wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles consists of a five-membered ring with two nitrogen atoms and one sulfur atom . The exact structure of your compound would depend on the positions and orientations of the morpholin-4-ylsulfonyl and ethyl groups.Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazoles can vary widely depending on the substituents attached to the ring. They can undergo reactions typical of heterocycles, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of a 1,3,4-thiadiazole compound would depend on its specific structure. For example, a compound with the formula C6H8ClN3OS has a molecular weight of 205.67, and it forms a solid at room temperature .Mécanisme D'action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

It is suggested that the presence of the =n-c-s- moiety and strong aromaticity of the 1,3,4-thiadiazole ring may contribute to its biological activity .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna .

Result of Action

Compounds with a 1,3,4-thiadiazol moiety have been associated with a wide range of biological activities .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide 1864 in lab experiments is its selectivity for Rho family GTPases. This allows researchers to specifically target these proteins without affecting other cellular processes. However, one limitation of using this compound 1864 is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Orientations Futures

There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide 1864. One direction is the development of more potent and selective inhibitors of Rho family GTPases. Another direction is the investigation of the role of Rho GTPases in other cellular processes, such as cell division and differentiation. Additionally, the potential use of this compound 1864 in combination with other cancer therapies, such as immunotherapy, should be explored.

Méthodes De Synthèse

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide 1864 can be synthesized using a two-step process. The first step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-bromobenzenesulfonyl chloride to form the intermediate 5-ethyl-1,3,4-thiadiazol-2-ylsulfonyl chloride. The second step involves the reaction of the intermediate with morpholine and 4-aminobenzamide to form the final product, this compound 1864.

Applications De Recherche Scientifique

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide 1864 has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis. In addition, this compound 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S2/c1-2-13-17-18-15(24-13)16-14(20)11-4-3-5-12(10-11)25(21,22)19-6-8-23-9-7-19/h3-5,10H,2,6-9H2,1H3,(H,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUDKYPGENJQNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

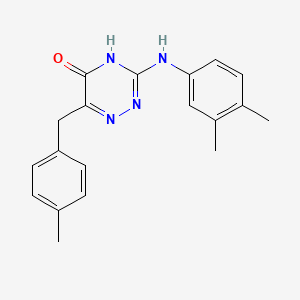

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)

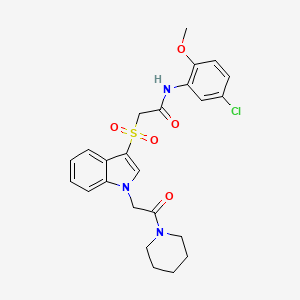

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)

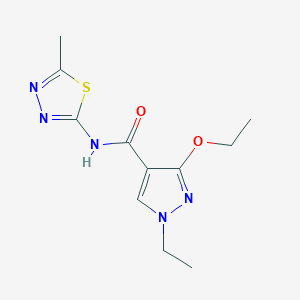

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)